1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol
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Overview
Description
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a piperidine ring substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol typically involves the alkylation of pyrazole derivatives with appropriate alkyl halides. One common method involves the reaction of 1,3-dimethylpyrazole with a suitable alkylating agent, such as propyl bromide, in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use as a catalyst or ligand in chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: A similar compound with a pyrazole ring and boronic acid ester group.
Bis(3,5-dimethylpyrazol-1-yl)methane: A compound with two pyrazole rings and a methylene bridge.
Uniqueness: 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol is unique due to its specific substitution pattern on the pyrazole and piperidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-4-5-14(18)6-8-17(9-7-14)11-13-10-16(3)15-12(13)2/h10,18H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOISWFGQYUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)CC2=CN(N=C2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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